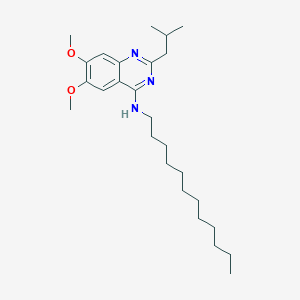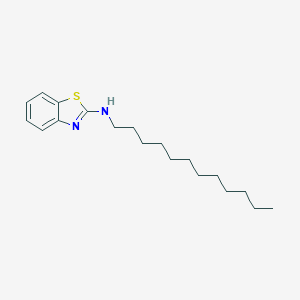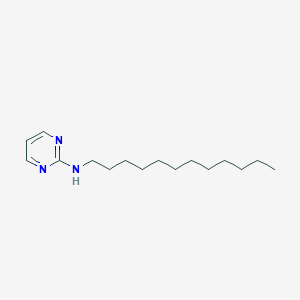![molecular formula C23H15FN4OS B303553 N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303553.png)
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide, also known as FPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPTA is a small molecule that can be synthesized using a relatively simple method, making it an attractive candidate for use in various laboratory experiments.
Mécanisme D'action
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide works by binding to the ATP-binding site of protein kinases, which are enzymes that play a key role in various cellular processes. By binding to this site, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can inhibit the activity of protein kinases, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of protein kinase activity, induction of apoptosis in cancer cells, and modulation of various signaling pathways. N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been shown to have anti-inflammatory effects and to be involved in the regulation of various metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of high purity N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide at a relatively low cost. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been extensively studied, and its mechanism of action is well understood, making it an attractive candidate for use in various research applications.
However, there are also limitations to using N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide in laboratory experiments. One limitation is that N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is not highly selective for specific protein kinases, which can make it difficult to study the effects of specific kinases on cellular processes. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. One area of interest is the development of more selective N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide analogs that can be used to study the effects of specific protein kinases on cellular processes. Additionally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide could be used in combination with other compounds to develop more effective anti-cancer therapies. Finally, N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide could be used to study the role of protein kinases in various disease processes, which could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can be synthesized using a one-pot reaction between 2-aminophenanthrene and 2-fluorobenzoyl chloride, followed by reaction with thiourea. This method has been optimized to yield high purity N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide with a relatively high yield.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein kinase activity, as a potential anti-cancer agent, and as a tool for studying the role of protein kinases in various cellular processes. N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been used as a tool for studying the mechanism of action of various kinase inhibitors.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C23H15FN4OS |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanylacetamide |
InChI |
InChI=1S/C23H15FN4OS/c24-18-11-5-6-12-19(18)25-20(29)13-30-23-26-21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)22(21)27-28-23/h1-12H,13H2,(H,25,29) |
Clé InChI |
DLWWXNCKLDCKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC=C5F |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)


![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)